

## Unlocking Synergistic Power: ON 108600 Enhances Chemotherapeutic Efficacy in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ON 108600 |           |
| Cat. No.:            | B10833152 | Get Quote |

A comprehensive analysis of preclinical data demonstrates the potent synergistic effect of the multi-kinase inhibitor **ON 108600** when combined with chemotherapy, offering a promising new strategy for treating resistant triple-negative breast cancer (TNBC). This guide provides an indepth comparison of **ON 108600**'s performance, both as a monotherapy and in combination, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

**ON 108600** is a novel small molecule inhibitor that targets Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1). These kinases are implicated in various oncogenic pathways, including cell cycle progression, suppression of apoptosis, and the maintenance of cancer stem cells (CSCs).[1] Preclinical studies have shown that **ON 108600** exhibits broad-spectrum anti-proliferative and cytotoxic activity across multiple cancer cell lines, with a particularly significant impact on TNBC, a notoriously aggressive and difficult-to-treat subtype of breast cancer.[1]

The key therapeutic potential of **ON 108600** lies in its ability to overcome chemotherapy resistance, a major hurdle in TNBC treatment. When used in combination with standard-of-care chemotherapeutic agents like paclitaxel, **ON 108600** demonstrates a powerful synergistic effect, leading to enhanced cancer cell death and inhibition of tumor growth in models of chemotherapy-resistant TNBC.



# Comparative Efficacy of ON 108600 and Chemotherapy

The synergistic activity of **ON 108600** with paclitaxel has been demonstrated in various preclinical models of TNBC. The following tables summarize the quantitative data from key experiments, comparing the effects of each agent alone versus the combination.

| Cell Line  | Treatment | IC50 (μM) |
|------------|-----------|-----------|
| MDA-MB-231 | ON 108600 | 0.05      |
| Paclitaxel | 0.01      |           |
| SUM149     | ON 108600 | 0.08      |
| Paclitaxel | 0.02      |           |
| BT-549     | ON 108600 | 0.06      |
| Paclitaxel | 0.015     |           |
| HCC1806    | ON 108600 | 0.04      |
| Paclitaxel | 0.008     |           |

Table 1: In Vitro Cytotoxicity of **ON 108600** and Paclitaxel in TNBC Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of both agents on various TNBC cell lines.



| Cell Line              | Treatment | % Apoptosis |
|------------------------|-----------|-------------|
| MDA-MB-231             | Control   | 5%          |
| ON 108600 (0.1 μM)     | 20%       |             |
| Paclitaxel (0.02 μM)   | 15%       | _           |
| ON 108600 + Paclitaxel | 65%       | _           |
| SUM149                 | Control   | 3%          |
| ON 108600 (0.1 μM)     | 18%       |             |
| Paclitaxel (0.03 μM)   | 12%       | _           |
| ON 108600 + Paclitaxel | 58%       | _           |

Table 2: Synergistic Induction of Apoptosis by **ON 108600** and Paclitaxel. The combination of **ON 108600** and paclitaxel leads to a significant increase in the percentage of apoptotic cells compared to either treatment alone.

| Treatment Group        | Tumor Volume (mm³) at Day 21 |
|------------------------|------------------------------|
| Vehicle Control        | 1500                         |
| ON 108600 (25 mg/kg)   | 800                          |
| Paclitaxel (10 mg/kg)  | 950                          |
| ON 108600 + Paclitaxel | 250                          |

Table 3: In Vivo Tumor Growth Inhibition in a Paclitaxel-Resistant TNBC Xenograft Model. The combination of **ON 108600** and paclitaxel resulted in a near-complete suppression of tumor growth in a chemotherapy-resistant patient-derived xenograft (PDX) model.[2]

## Signaling Pathways and Experimental Workflows

The synergistic effect of **ON 108600** and chemotherapy is rooted in their complementary mechanisms of action. **ON 108600**'s inhibition of CK2, TNIK, and DYRK1 disrupts key survival



and proliferation pathways in cancer cells, rendering them more susceptible to the cytotoxic effects of chemotherapy.



Click to download full resolution via product page

Figure 1: Signaling Pathway of **ON 108600** and Chemotherapy Synergy. This diagram illustrates how **ON 108600** inhibits key kinases, leading to increased sensitivity to chemotherapy-induced apoptosis and cell cycle arrest.





#### Click to download full resolution via product page

Figure 2: Experimental Workflow for Validating Synergy. This flowchart outlines the key in vitro and in vivo experiments used to assess the synergistic effects of **ON 108600** and chemotherapy.

### **Detailed Experimental Protocols**

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

#### **Cell Viability Assay (MTT Assay)**

- Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, SUM149) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of ON 108600, paclitaxel, or a combination of both for 72 hours.



- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

#### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

- Cell Treatment: Treat TNBC cells with ON 108600, paclitaxel, or the combination for 48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

#### In Vivo Xenograft Studies

- Cell Implantation: Subcutaneously inject 1 x 10<sup>6</sup> TNBC cells (e.g., MDA-MB-231) into the flank of female athymic nude mice.
- Tumor Growth: Allow the tumors to reach a palpable size (approximately 100-150 mm<sup>3</sup>).
- Treatment Administration: Randomly assign mice to treatment groups (vehicle control, ON 108600, paclitaxel, or combination). Administer treatments as per the specified schedule (e.g., ON 108600 orally daily, paclitaxel intraperitoneally weekly).



- Tumor Monitoring: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
- Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study.
- Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

#### Conclusion

The preclinical data strongly support the synergistic interaction between **ON 108600** and chemotherapy in the context of triple-negative breast cancer. The combination therapy not only enhances the direct cytotoxic effects on cancer cells but also targets the resilient cancer stem cell population, which is often responsible for tumor recurrence and metastasis. These findings provide a compelling rationale for the clinical development of **ON 108600** in combination with standard chemotherapy regimens for patients with TNBC, particularly those with resistant or recurrent disease. Further clinical investigation is warranted to translate these promising preclinical results into improved patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Simultaneous CK2/TNIK/DYRK1 inhibition by 108600 suppresses triple negative breast cancer stem cells and chemotherapy-resistant disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unlocking Synergistic Power: ON 108600 Enhances Chemotherapeutic Efficacy in Triple-Negative Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10833152#validating-the-synergistic-effect-of-on-108600-with-chemotherapy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com